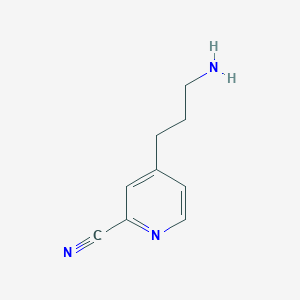

4-(3-Aminopropyl)picolinonitrile

Description

Contextualization within Picolinonitrile Chemistry and Aminopropyl Derivatives

Picolinonitrile, a pyridine (B92270) ring substituted with a nitrile group, is a foundational scaffold in medicinal chemistry. The nitrile group at the 2-position of the pyridine ring is a key feature, influencing the molecule's electronic properties and reactivity. The addition of an aminopropyl group at the 4-position introduces a flexible, basic side chain, creating the bifunctional molecule 4-(3-Aminopropyl)picolinonitrile. This combination of a rigid, electron-withdrawing aromatic ring and a flexible, nucleophilic side chain allows for a wide range of chemical transformations and biological interactions.

The aminopropyl group can participate in various reactions, including N-acylation, N-alkylation, and condensation with carbonyl compounds, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This versatility makes this compound a useful intermediate for creating diverse molecular libraries for drug discovery and materials science.

Significance of the Aminopropyl-Picolinonitrile Scaffold in Contemporary Chemical Research

The aminopropyl-picolinonitrile scaffold is considered a "privileged scaffold" in medicinal chemistry. ufrj.brnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a basis for the development of a wide array of therapeutic agents. ufrj.brnih.gov The pyridine ring is a common feature in many biologically active compounds, and the specific arrangement of the aminopropyl and picolinonitrile groups allows for precise interactions with protein binding sites through hydrogen bonding, electrostatic interactions, and hydrophobic interactions.

Research has shown that derivatives of this scaffold exhibit a broad spectrum of biological activities. For instance, nicotinonitrile (a positional isomer of picolinonitrile) derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antioxidant agents. ekb.egekb.egresearchgate.net The flexibility of the aminopropyl chain in this compound allows it to adopt various conformations, which can be crucial for optimizing binding affinity to a specific biological target.

Historical Development of Research on Picolinonitrile and Aminopropyl Compounds

Research into pyridine-based compounds has a long history, with the pyridine ring system being recognized as a core structural unit in numerous natural products and synthetic drugs. ekb.eg The synthesis of various picolinonitrile derivatives has been an active area of research, driven by the desire to create novel compounds with improved biological activities.

The development of synthetic methods for aminopropyl-containing compounds has also been a focus of chemical research. A key process for synthesizing 3-aminopropionitriles involves the reaction of ammonia (B1221849) or primary/secondary amines with α,β-unsaturated nitriles over a heterogeneous catalyst. google.com This method provides a direct route to these valuable intermediates. The synthesis of specific aminopyridine derivatives has also been explored, for example, through the directed lithiation of protected aminopyridines. rsc.org The historical development in the synthesis of both picolinonitriles and aminopropyl compounds has laid the groundwork for the more recent exploration of hybrid structures like this compound.

Structure

3D Structure

Properties

Molecular Formula |

C9H11N3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

4-(3-aminopropyl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C9H11N3/c10-4-1-2-8-3-5-12-9(6-8)7-11/h3,5-6H,1-2,4,10H2 |

InChI Key |

ZZPLIDWUEGTLSO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1CCCN)C#N |

Origin of Product |

United States |

Structural Characterization and Elucidation in Advanced Research

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are instrumental in determining the molecular structure of a compound by probing the interaction of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 4-(3-Aminopropyl)picolinonitrile, both ¹H and ¹³C NMR spectra would be essential.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons of the picolinonitrile ring and the aminopropyl side chain. The aromatic protons on the pyridine (B92270) ring would likely appear as doublets or multiplets in the downfield region (typically δ 7.0-8.5 ppm). The protons of the propyl chain would exhibit characteristic multiplets corresponding to the three methylene (B1212753) groups, with their chemical shifts influenced by the adjacent amino and pyridyl groups. The primary amine protons would likely appear as a broad singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The carbon atom of the nitrile group would have a characteristic chemical shift in the range of 115-125 ppm. The carbons of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm), while the aliphatic carbons of the propyl chain would appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Pyridine-H | 7.0 - 8.5 | 120 - 160 |

| -CH₂- (adjacent to pyridine) | 2.7 - 3.0 | 35 - 45 |

| -CH₂- (central) | 1.8 - 2.2 | 25 - 35 |

| -CH₂- (adjacent to NH₂) | 2.8 - 3.2 | 40 - 50 |

| -NH₂ | 1.0 - 3.0 (broad) | N/A |

| -C≡N | N/A | 115 - 125 |

Note: These are predicted values and actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A sharp, intense band around 2220-2260 cm⁻¹ would confirm the presence of the nitrile (C≡N) group. The N-H stretching vibrations of the primary amine would appear as one or two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring and the aliphatic chain would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Bending vibrations for the N-H group would be expected around 1590-1650 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C≡N Stretch (Nitrile) | 2220 - 2260 | Sharp, Medium to Strong |

| N-H Bend (Amine) | 1590 - 1650 | Variable |

| C=C, C=N Stretch (Aromatic Ring) | 1400 - 1600 | Medium to Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound, which can be used to confirm its molecular formula (C₉H₁₁N₃). The fragmentation pattern observed in the mass spectrum would offer further structural clues. Common fragmentation pathways would likely involve cleavage of the propyl chain and loss of small molecules like ammonia (B1221849) or hydrogen cyanide.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The pyridine ring, being an aromatic system, is expected to exhibit characteristic π → π* transitions. The presence of the nitrile and amino groups as substituents on the pyridine ring would influence the wavelength of maximum absorption (λ_max). Typically, substituted pyridines show absorption bands in the 200-300 nm range. The exact position and intensity of these bands would be sensitive to the solvent used for the analysis.

Microscopic and Morphological Characterization in Materials Science Contexts

In materials science applications, the morphology and surface characteristics of a compound are of significant interest. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) would be employed to visualize the size, shape, and surface texture of particles or films of this compound. Atomic Force Microscopy (AFM) could provide even higher resolution imaging of the surface topography. These methods are crucial for understanding how the compound's physical form might influence its properties in a larger assembly or device.

Reaction Mechanisms and Chemical Transformations

Mechanistic Studies of Picolinonitrile Derivatization

The derivatization of picolinonitrile frameworks, including 4-(3-Aminopropyl)picolinonitrile, can proceed through several mechanistic pathways. The nitrile group can undergo hydrolysis, reduction, or reaction with organometallic reagents. The pyridine (B92270) ring can be subject to electrophilic or nucleophilic substitution, as well as N-oxidation or quaternization.

One common derivatization involves the lithiation of the pyridine ring followed by reaction with an electrophile. For instance, 3-pivaloylaminopyridines have been successfully lithiated and subsequently reacted with iodine to produce 4-iodo-3-pivaloylaminopyridines, which can then undergo cross-coupling reactions. rsc.org A similar strategy could be envisioned for this compound, potentially after protection of the primary amine, to introduce substituents at various positions on the pyridine ring.

Furthermore, the synthesis of pyridine derivatives can be achieved through cyclization reactions. For example, heating 1,4,5,6-tetrahydropyridin-6-one derivatives with phosphorus oxychloride can lead to the formation of oxazolo[5,4-b]pyridines. nih.gov This highlights the potential for intramolecular cyclization reactions involving the aminopropyl side chain of this compound under appropriate conditions.

Elucidation of Aminopropyl Group Reactivity

The aminopropyl group is a key site of reactivity in this compound. The terminal primary amine is nucleophilic and can participate in a wide array of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines.

The reactivity of aminopropyl groups has been studied extensively in the context of silane (B1218182) coupling agents, such as (3-aminopropyl)triethoxysilane (APTES). In these systems, the aminopropyl group can act as a catalyst for the hydrolysis and condensation of the silane. researchgate.net It can also react with other molecules, for example, the grafting of APTES onto kaolinite (B1170537) is influenced by reaction temperature, indicating the thermal sensitivity of the aminopropyl group's reactivity. appliedmineralogy.com While the chemical environment of the aminopropyl group in this compound is different from that in APTES, the fundamental reactivity of the primary amine remains a central feature.

The aminopropyl group's availability for covalent reactions or physical interactions is a key aspect of its utility in further chemical modifications. mdpi.com For instance, it can be involved in the formation of amides, which are important in the synthesis of various biologically active molecules.

Catalytic Reaction Pathways

Catalysis plays a crucial role in the synthesis and transformation of molecules containing nitrile and amine functionalities. Organocatalysis, for example, has emerged as a powerful tool for the synthesis of complex molecules, offering an alternative to metal-based catalysts. mdpi.com

In the context of this compound, catalytic pathways can be employed for various transformations. For instance, the synthesis of α-aminonitriles, which are structurally related to the aminopropylpicolinonitrile core, can be achieved through the Strecker reaction, catalyzed by organocatalysts or metal complexes. mdpi.com This reaction involves the three-component condensation of an aldehyde or ketone, an amine, and a cyanide source.

Furthermore, catalytic processes can be used to modify the pyridine ring. For example, 4-halopyridines can act as selective covalent protein modifiers through catalysis, where the reactivity of the pyridine is "switched on" by the local environment. nih.gov This suggests that the pyridine nitrogen in this compound could potentially direct or participate in catalytic cycles. The development of catalyst- and additive-free cyclization–aromatization reactions of enamines with β,γ-dioxobutanoate to synthesize p-aminophenols highlights the potential for developing greener synthetic routes for related structures. rsc.org

Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity and stereoselectivity are critical considerations in the synthesis of complex molecules derived from this compound. The presence of multiple reactive sites necessitates careful control of reaction conditions to achieve the desired outcome.

For example, in the derivatization of the pyridine ring, the position of substitution is highly dependent on the reaction conditions and the nature of the directing groups. The aminopropyl group at the 4-position will influence the regioselectivity of electrophilic aromatic substitution on the pyridine ring.

Stereoselectivity becomes particularly important when creating chiral centers. For instance, the stereoselective synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine (B122466) has been achieved through a key one-pot reduction and regioselective cyclization of an azidoditosyl derivative. elsevier.com This demonstrates that with careful planning, stereocontrolled transformations can be achieved in molecules containing amino functionalities. Similarly, the electrochemical Csp3–H bond oxidative functionalization of acetonitrile (B52724) can lead to the stereoselective synthesis of sulfur-containing β-enaminonitrile derivatives, with stereoselectivity enhanced by a phosphine (B1218219) oxide catalyst. nih.gov

Kinetic Investigations of Chemical Processes

The study of reaction kinetics provides valuable insights into the mechanisms and rates of chemical processes involving this compound. The rate of a reaction can be determined by monitoring the change in concentration of reactants or products over time. gov.mb.ca

Kinetic studies of the reactions of amines with CO2 have been performed using stopped-flow techniques to determine pseudo-first-order rate constants. bohrium.com These studies often employ mechanisms such as the zwitterion mechanism to analyze the kinetic data. Similar methodologies could be applied to investigate the kinetics of reactions involving the aminopropyl group of this compound, for example, its reaction with electrophiles.

The rate of hydrolysis of related compounds, such as (3-aminopropyl)triethoxysilane, has been shown to be pH and temperature-dependent, with rapid hydrolysis occurring under basic conditions. nih.gov This suggests that the stability and reactivity of the aminopropyl side chain in this compound will also be influenced by the pH of the reaction medium.

Interactive Data Table: Factors Influencing Reaction Rates

| Factor | Influence on Reaction Rate | Example from Related Chemistry |

| Temperature | Increasing temperature generally increases the reaction rate. | The grafting of APTES onto kaolinite is temperature-dependent. appliedmineralogy.com |

| Concentration | Higher concentration of reactants typically leads to a faster rate. | The rate of CO2 absorption by amines is dependent on the amine concentration. bohrium.com |

| Catalyst | A catalyst increases the rate of reaction without being consumed. | Organocatalysts are used in the Strecker synthesis of α-aminonitriles. mdpi.com |

| pH | Can significantly affect the rate of reactions involving acidic or basic functional groups. | The hydrolysis of (3-aminopropyl)triethoxysilane is fastest at pH 9.0. nih.gov |

| Solvent | The polarity and protic/aprotic nature of the solvent can influence reaction rates. | Solvent-free conditions have been used for the Strecker reaction. mdpi.com |

Design, Synthesis, and Chemical Exploration of Derivatives and Analogs

Rational Design Principles for Structural Modification

The design of derivatives of 4-(3-aminopropyl)picolinonitrile is guided by established medicinal chemistry principles. The core structure, consisting of a picolinonitrile ring and an aminopropyl side chain, offers multiple points for modification to influence the molecule's physicochemical properties and its interaction with biological targets.

Key considerations in the rational design process include:

Modulation of Physicochemical Properties: Modifications are often aimed at optimizing properties such as lipophilicity (logP), acidity (pKa), and molecular size. These factors are critical for a compound's ability to cross biological membranes and interact with its target. For instance, in the related 4-aminopyridine (B3432731) series, the in vivo potency has been shown to be highly correlated with the pKa of the molecule. biorxiv.org

Target-Specific Interactions: Structural modifications are designed to enhance binding affinity and selectivity for a specific biological target. This can involve introducing functional groups that can form hydrogen bonds, ionic bonds, or hydrophobic interactions with the target protein.

Privileged Scaffolds: The picolinonitrile and broader pyridine (B92270) nucleus are considered "privileged scaffolds" in medicinal chemistry. ekb.egnih.gov This means they are molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. nih.gov

Synthesis of Substituted Picolinonitrile Analogs

The synthesis of analogs of this compound often involves multi-step reaction sequences to introduce various substituents onto the picolinonitrile core. Research has demonstrated synthetic routes to a variety of substituted picolinonitriles.

One established method involves the synthesis of 4-substituted-3-hydroxypicolinonitriles from 4-propargylaminoisoxazoles. nih.govdoi.org This can be achieved through a stepwise process or a one-pot synthesis. The reaction sequence generally involves the formation of an isoxazolopyridine intermediate, followed by N–O bond cleavage to yield the desired picolinonitrile derivative. nih.gov This methodology allows for the introduction of a range of substituents at the 4-position of the picolinonitrile ring, including aryl, alkyl, and silyl (B83357) groups. nih.govdoi.org

For example, the synthesis of 4-aryl-substituted 3-hydroxypicolinonitriles has been achieved with both electron-donating and electron-withdrawing substituents on the aryl ring, albeit with varying yields. nih.gov The following table summarizes the synthesis of various 4-substituted-3-hydroxypicolinonitriles.

| Compound Number | Substituent at C4 | Starting Material | Yield (%) |

| 5a | Phenyl | 4-Propargylaminoisoxazole derivative | High |

| 5b | Methyl | 4-Propargylaminoisoxazole derivative | High |

| 5c | Pentyl | 4-Propargylaminoisoxazole derivative | High |

| 5e | p-Tolyl | 4-Propargylaminoisoxazole derivative | High |

| 5f | 4-Methoxyphenyl | 4-Propargylaminoisoxazole derivative | High |

| 5g | 3-Methoxyphenyl | 4-Propargylaminoisoxazole derivative | High |

| 5h | 4-(Trifluoromethyl)phenyl | 4-Propargylaminoisoxazole derivative | Moderate |

| 5i | Trimethylsilyl | 4-Propargylaminoisoxazole derivative | Moderate |

Modifications of the Aminopropyl Side Chain

Research into related structures, such as pyrrolidine (B122466) pentamine derivatives, has shown that alterations to side chains can significantly impact inhibitory activity. nih.gov While truncations of the side chain often lead to a loss of activity, more subtle modifications of the functional groups and stereochemistry can have varied effects. nih.gov For example, studies on these related compounds have demonstrated that the presence and the distance of a phenyl group on a side chain can be essential for inhibitory properties. nih.gov

These findings suggest that modifications to the aminopropyl side chain of this compound could include:

Alteration of Chain Length: Increasing or decreasing the number of methylene (B1212753) units in the propyl chain.

Introduction of Functional Groups: Incorporating groups such as hydroxyls, amides, or other functionalities along the chain.

Cyclization: Constraining the conformation of the side chain by forming a cyclic structure.

Structure-Activity Relationship (SAR) Studies in Chemical Research Contexts

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its activity. In the context of picolinonitrile and related aminopyridine derivatives, SAR studies have provided valuable insights for the design of new analogs.

For instance, research on 4-aminopyridine (4AP) derivatives has shown that small modifications at the 3-position of the pyridine ring are permissible and can significantly affect potency. biorxiv.org A study of 3-substituted 4AP derivatives revealed that a methyl group at the 3-position increased potency seven-fold compared to the parent compound, while methoxy (B1213986) and trifluoromethyl groups decreased potency. biorxiv.orgresearchgate.net These findings highlight the sensitivity of the target interaction to the electronic and steric properties of the substituents.

The nicotinonitrile (3-cyanopyridine) nucleus itself is a versatile scaffold that has been incorporated into numerous biologically active compounds. ekb.eg SAR studies on various nicotinonitrile derivatives have identified compounds with a wide range of activities, underscoring the scaffold's utility in medicinal chemistry. ekb.eg

The following table summarizes the SAR findings for some 4-aminopyridine derivatives, which can inform the design of this compound analogs.

| Compound | Substituent at C3 | Relative Potency |

| 4-Aminopyridine (4AP) | -H | 1x |

| 3-Methyl-4-aminopyridine (3Me4AP) | -CH3 | ~7x |

| 3-Methoxy-4-aminopyridine (3MeO4AP) | -OCH3 | ~0.33x |

| 3-Trifluoromethyl-4-aminopyridine (3CF34AP) | -CF3 | ~0.25x |

Diversification Strategies for Compound Libraries

The creation of diverse compound libraries is a cornerstone of modern drug discovery and chemical biology research. For a scaffold like this compound, several strategies can be employed to generate a library of analogs with a wide range of chemical and structural diversity.

One powerful approach is DNA-encoded library technology (DELT) . This technology allows for the synthesis and screening of billions of compounds by tagging each molecule with a unique DNA barcode that records its synthetic history. nih.gov This method is particularly well-suited for scaffolds like pyrimidines, which are related to picolinonitriles, due to the availability of diverse building blocks and multiple reactive sites for combinatorial chemistry. nih.gov

Another key strategy is the use of "privileged scaffolds." As mentioned earlier, the pyridine ring system is considered a privileged scaffold. ekb.egnih.gov By starting with this core, chemists can introduce a wide variety of substituents and functional groups to create a library of compounds with a high probability of interacting with a range of biological targets. nih.gov

The development of novel on-DNA chemical transformations further expands the diversity of accessible compound libraries. nih.gov For example, reactions like 1,3-dipolar cyclizations, cyclopropanations, and ring-opening reactions can be adapted for use in DELT to create complex and diverse molecular architectures. nih.gov These diversification strategies are crucial for exploring the full potential of the this compound scaffold in various research contexts.

Coordination Chemistry and Metal Ion Interactions

Ligand Properties of the Picolinonitrile Scaffold

The 4-(3-Aminopropyl)picolinonitrile molecule is a versatile polydentate ligand, possessing three potential coordination sites: the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the nitrile group, and the nitrogen atom of the terminal primary amine. nih.gov The picolinonitrile moiety itself is a classic building block in coordination chemistry. The pyridine nitrogen acts as a strong σ-donor, readily coordinating to a wide range of metal ions. kpi.ua The nitrile group, while generally a weaker donor, can also participate in coordination, either in a terminal (end-on) fashion or as a bridging ligand between two metal centers.

The presence of the flexible 3-aminopropyl chain significantly enhances the ligand's versatility. This side chain introduces a primary amine group, a strong Lewis base, which can readily coordinate to metal ions. The three-carbon spacer allows the amine to position itself favorably to form a stable chelate ring with the pyridine nitrogen. Complexes of polydentate ligands, known as chelates, are generally more stable than those formed with monodentate ligands. nih.gov The combination of a rigid aromatic ring and a flexible aliphatic arm allows the ligand to adopt various conformations to satisfy the geometric preferences of different metal ions.

Complexation with Transition Metals

The synthesis of transition metal complexes with ligands similar to this compound is typically achieved by reacting the ligand with a suitable metal salt (e.g., chlorides, acetates, or perchlorates) in an appropriate solvent, often an alcohol like ethanol (B145695). The reaction mixture is commonly refluxed to facilitate complex formation, followed by cooling to induce crystallization of the solid complex. ekb.egscirp.org

This ligand is expected to form stable complexes with a variety of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). The stoichiometry of the resulting complexes can vary depending on the metal-to-ligand ratio used in the synthesis, the nature of the metal ion, and the reaction conditions. For instance, research on related aminopyridine ligands shows the formation of complexes with different stoichiometric ratios. ekb.eg The coordination sphere of the metal can be completed by the ligand itself and, in some cases, by solvent molecules or the counter-ions from the metal salt. worktribe.com

Spectroscopic Studies of Metal-Ligand Interactions

Spectroscopic techniques are indispensable for elucidating the nature of metal-ligand bonding in complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination by monitoring the vibrational frequencies of the key functional groups. Upon complexation, the stretching vibration of the pyridine ring's C=N bond is expected to shift to a higher frequency (wavenumber). kpi.ua Similarly, changes in the N-H stretching and bending vibrations of the aminopropyl group would indicate its involvement in coordination. The C≡N stretch of the nitrile group may also shift, although the change might be less pronounced compared to the pyridine and amine bands. The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds. scirp.orgnih.gov

Electronic (UV-Visible) Spectroscopy: The electronic spectra of the transition metal complexes provide valuable information about the geometry of the coordination sphere and the d-orbital splitting. For d-block metals like Ni(II) and Co(II), the positions and intensities of the d-d transition bands are characteristic of specific geometries, such as octahedral or tetrahedral. scirp.orgnih.gov For example, Ni(II) complexes in an octahedral environment typically exhibit magnetic moment values around 3.20 B.M. scirp.org The spectra may also feature intense charge-transfer bands, arising from the promotion of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying the structure of these complexes in solution. Coordination to a paramagnetic metal ion can lead to significant broadening and shifting of the ligand's NMR signals. For diamagnetic metal ions like Zn(II), the chemical shifts of the protons and carbons near the coordination sites will experience downfield or upfield shifts compared to the free ligand, providing detailed insight into which donor atoms are bound to the metal. nih.govresearchgate.net

| Technique | Observed Change Upon Complexation | Information Gained |

| IR Spectroscopy | Shift in ν(C=N) of pyridine, ν(N-H) of amine, and ν(C≡N) of nitrile. Appearance of new bands in the far-IR region. kpi.uascirp.org | Identification of coordinating functional groups (pyridine, amine, nitrile). Confirmation of M-N bond formation. |

| UV-Vis Spectroscopy | Appearance of d-d transition bands and charge-transfer bands. scirp.orgnih.gov | Determination of the coordination geometry (e.g., octahedral, tetrahedral) and electronic structure of the metal center. |

| NMR Spectroscopy | Shifting and/or broadening of proton and carbon signals, especially those near donor atoms. nih.govresearchgate.net | Elucidation of the binding mode in solution. Characterization of diamagnetic complexes. |

Chelation and Coordination Mode Analysis

The multi-dentate nature of this compound allows for several possible coordination modes. The most common is expected to be as a bidentate chelating ligand.

Bidentate (N,N') Chelation: The most probable coordination mode involves the pyridine nitrogen and the aminopropyl nitrogen binding to the same metal center. This forms a thermodynamically stable six-membered chelate ring, a common and stable arrangement in coordination chemistry. nih.gov

Monodentate Coordination: Under certain conditions, the ligand might coordinate solely through its most basic site, the pyridine nitrogen, with the aminopropyl arm remaining uncoordinated. This is observed in some picolylamine complexes where the amine is protonated. worktribe.com

Bridging Coordination: The ligand could act as a bridge between two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. For example, the pyridine nitrogen could bind to one metal while the nitrile nitrogen or the amine nitrogen binds to another. 4,4'-bipyridine, a related ligand, is well-known for its bridging capabilities. mdpi.com

X-ray diffraction studies on single crystals of related complexes provide definitive information on the coordination geometry. For instance, studies on similar ligands have confirmed tetrahedral, square planar, and octahedral geometries depending on the metal ion and other ligands present in the coordination sphere. nih.gov

| Coordination Mode | Description | Potential Resulting Structure |

| Monodentate | Coordination through only one donor atom, typically the pyridine nitrogen. worktribe.com | Simple mononuclear complexes. |

| Bidentate Chelate | Coordination via both the pyridine nitrogen and the aminopropyl nitrogen to the same metal ion, forming a six-membered ring. nih.gov | Stable mononuclear complexes. |

| Bidentate Bridge | The ligand links two different metal centers, using two of its donor atoms (e.g., pyridine-N and amine-N). | Dinuclear or polynuclear complexes. |

| Tridentate | All three nitrogen donors (pyridine, amine, and nitrile) coordinate to a single metal center. | Highly stable mononuclear complexes. |

Potential in Metal-Mediated Catalysis

Metal complexes bearing aminopyridine and related scaffolds have shown significant promise in catalysis. ekb.eg The electronic and steric properties of the this compound ligand make its metal complexes attractive candidates for various catalytic transformations.

The combination of a π-accepting pyridine ring and a σ-donating amine group allows for fine-tuning of the electron density at the metal center, which is a crucial factor in catalytic activity. For example, iron complexes with aminopyridine ligands have been investigated as catalysts for Atom Transfer Radical Polymerization (ATRP), a powerful method for creating well-defined polymers. umn.edu In such systems, the ligand framework helps to stabilize the different oxidation states of the metal during the catalytic cycle.

Furthermore, nickel complexes supported by ligands with N-donor atoms have been used for C-H amination reactions, providing a direct pathway to synthesize valuable N-heterocycles. nih.gov The coordination environment provided by this compound could be well-suited for stabilizing the reactive metal-nitrenoid intermediates often proposed in such reactions. The potential for this ligand to enforce specific geometries and electronic properties on a metal center suggests that its complexes could find applications in a range of catalytic processes, including oxidation, reduction, and cross-coupling reactions.

Applications in Materials Science and Engineering Chemical Perspective

Incorporation into Polymeric Architectures

The structure of 4-(3-Aminopropyl)picolinonitrile allows it to be integrated into various polymer structures, either as a monomer, a curing agent, or a post-polymerization modification agent. The primary amine group can readily participate in polymerization reactions such as polyamidation or polyimidation, or react with epoxy or isocyanate groups to form cross-linked networks.

When incorporated, the picolinonitrile group becomes a pendant moiety on the polymer backbone. This functionality can influence the polymer's properties in several ways:

Thermal Stability : The introduction of heterocyclic pyridine (B92270) rings and polar nitrile groups can enhance the thermal stability of the resulting polymer. mdpi.com

Solubility and Dispersibility : The polar nature of the picolinonitrile group can affect the polymer's solubility in various solvents.

Metal Coordination : The pyridine nitrogen and nitrile group can act as ligands, allowing the polymer to coordinate with metal ions. This can be used to create polymer-metal composites or materials with catalytic properties.

Self-Assembly : The presence of these functional groups can drive the self-assembly of block copolymers into well-defined nanostructures, such as micelles or vesicles, through processes like polymerization-induced self-assembly (PISA). mdpi.com

Surface Functionalization and Interface Chemistry

The aminopropyl group of this compound is key to its application in modifying the surfaces of inorganic materials like glass, silica (B1680970), and metal oxides, thereby altering the interface chemistry for improved compatibility with organic polymers.

While not a silane (B1218182) itself, this compound is often used in conjunction with amino-functional silane coupling agents, such as (3-Aminopropyl)trimethoxysilane (APTMS) or (3-Aminopropyl)triethoxysilane (APTES), to create functional surfaces. The general mechanism involves two steps:

Hydrolysis and Condensation : The alkoxy groups of the silane agent hydrolyze in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanols then condense with hydroxyl groups on the inorganic substrate, forming stable covalent bonds (e.g., -Si-O-Si- or -Si-O-Metal-). silicorex.comhengdasilane.com

Organic Interaction : This process leaves the aminopropyl groups extending from the surface. The primary amine of this compound can then react with this functionalized surface or, more commonly, the amine on the surface can react with a polymer matrix. The target molecule can be used as a linker or additive within the polymer matrix, where its amine group reacts with the resin (e.g., epoxy) and its picolinonitrile group provides additional interfacial interactions.

This coupling mechanism bridges the inorganic substrate and an organic polymer, significantly improving adhesion and enhancing the mechanical and electrical properties of the resulting composite material. hengdasilane.comecopowerchem.com

Table 1: Comparison of Common Amino Silane Coupling Agents

| Property | (3-Aminopropyl)trimethoxysilane (APTMS) | (3-Aminopropyl)triethoxysilane (APTES) |

| CAS Number | 13822-56-5 sigmaaldrich.com | 919-30-2 ecopowerchem.com |

| Chemical Formula | H₂N(CH₂)₃Si(OCH₃)₃ sigmaaldrich.com | H₂N(CH₂)₃Si(OC₂H₅)₃ ecopowerchem.com |

| Functionality | Amino-functional silane sigmaaldrich.com | Amino-functional silane ecopowerchem.com |

| Primary Use | Adhesion promoter, surface modifier hengdasilane.comsinosil.com | Coupling agent in thermoset and thermoplastic resins sinosil.com |

| Mechanism | Bonds inorganic materials (glass, metal) to organic polymers hengdasilane.com | Forms bonds between organic polymers and inorganic fillers ecopowerchem.com |

| Compatible Polymers | Epoxies, phenolics, polyamides, PBT hengdasilane.com | Epoxy, phenolic resin, PVC, polyurethane ecopowerchem.com |

The adsorption of this compound onto various surfaces is governed by the interactions of its distinct functional groups.

Aminopropyl Group : The primary amine can participate in strong electrostatic interactions or form hydrogen bonds with hydroxylated surfaces (like silica) or with functional groups on other molecules.

Picolinonitrile Moiety : The pyridine ring can engage in π-π stacking interactions with aromatic surfaces or other aromatic molecules. The nitrogen atom of the pyridine ring is a Lewis basic site, capable of coordinating to surface metal sites or acting as a hydrogen bond acceptor. The nitrile group is polar and can participate in dipole-dipole interactions.

These interactions are analogous to how amino acids adsorb onto surfaces, where the interplay between different functional groups dictates the binding strength and orientation. wsu.edu For example, in the context of electrocatalysis, the ability of the molecule to adsorb onto an electrode surface without passivating it is crucial. The balance of interactions determines whether the molecule acts as an effective mediator or an inhibitor. wsu.edu

Role as Electrolyte Additives in Electrochemical Systems (Mechanistic Focus)

In electrochemical systems like lithium-ion batteries, small amounts of electrolyte additives can dramatically improve performance and lifespan. This compound is a promising candidate for such a role due to the electrochemical activity of both its amine and nitrile functionalities.

The proposed mechanistic functions are twofold:

Anode Stabilization (Nitrile Group) : The picolinonitrile group can be electrochemically reduced at the anode surface during the initial charging cycles. This reduction contributes to the formation of a stable and robust solid electrolyte interphase (SEI). A well-formed SEI is critical as it allows for the transport of lithium ions while preventing the continuous decomposition of the electrolyte, thus improving cycling efficiency and safety. Nitrile-based additives are known to create nitrogen-containing components in the SEI, which can enhance its protective properties. researchgate.netrsc.org

Cathode/Electrolyte Interaction (Amine Group) : The aminopropyl group can play multiple roles. It can scavenge trace amounts of acidic species like hydrofluoric acid (HF) in the electrolyte, which are detrimental to the cathode material and other cell components. researchgate.net In systems like lithium-sulfur batteries, the amine functionality can chemically interact with and immobilize soluble polysulfide intermediates, mitigating the "shuttle effect" that plagues these batteries. wsu.edu Furthermore, the amine group can be oxidized at the cathode surface, contributing to a protective cathode-electrolyte interphase (CEI), which is particularly important for high-voltage applications. mdpi.com

Table 2: Proposed Mechanistic Roles of Functional Groups in Electrolytes

| Functional Group | Proposed Mechanism | Desired Outcome |

| Picolinonitrile | Electrochemical reduction at the anode surface. | Formation of a stable, nitrogen-enriched Solid Electrolyte Interphase (SEI). researchgate.netrsc.org |

| Aminopropyl | Neutralization of acidic species (e.g., HF). researchgate.net | Improved stability of cathode material and electrolyte. |

| Chemical interaction with electrolyte species (e.g., polysulfides). wsu.edu | Mitigation of parasitic reactions and shuttle effects. | |

| Electrochemical oxidation at the cathode surface. mdpi.com | Formation of a protective Cathode Electrolyte Interphase (CEI). |

Development of Functional Materials and Smart Systems

The combination of a reactive amine, a coordinating picolinonitrile group, and a flexible propyl linker makes this compound a versatile building block for a wide array of functional materials.

pH-Responsive Materials : By incorporating this molecule into polymers or grafting it onto surfaces, materials can be designed to respond to changes in pH. The pyridine nitrogen can be protonated under acidic conditions, altering the material's charge, conformation, or solubility.

Sensors and Catalysts : Surfaces functionalized with this molecule can be used to selectively bind metal ions, which could be exploited for chemical sensing or for creating supported catalysts. The defined orientation of the picolinonitrile moiety can create a tailored coordination environment for a catalytic metal center.

Advanced Energy Storage : As an electrolyte additive, it directly contributes to the development of higher-performance and longer-lasting lithium-ion batteries, which are themselves critical functional systems. researchgate.netrsc.org

Adhesion Promoters : Its fundamental ability to bridge inorganic and organic materials makes it a key component in high-strength adhesives, coatings, and composites used in aerospace, automotive, and electronics industries. hengdasilane.com

The strategic use of this compound enables the precise engineering of material properties at the molecular level, paving the way for the development of next-generation smart systems with tailored functionalities.

Exploratory Research in Biological Chemistry Non Clinical, Mechanistic

Design and Synthesis of Chemical Probes for Biological Systems

The development of chemical probes is essential for understanding complex biological processes. These molecular tools, when carefully designed and synthesized, can be used to trace and modulate the function of specific biomolecules within their native environment. The structure of 4-(3-Aminopropyl)picolinonitrile, possessing a reactive primary amine and an aromatic nitrile group, offers a versatile scaffold for the synthesis of such probes.

The synthesis of derivatives from core structures like picolinonitrile often involves multi-step reactions. For instance, the synthesis of related nicotinonitrile derivatives has been achieved through one-pot multicomponent reactions, followed by modifications such as chlorination and subsequent nucleophilic substitution to introduce new functional groups. nih.gov A similar strategy could be envisioned for this compound. The aminopropyl side chain provides a convenient handle for conjugation to reporter molecules such as fluorophores, biotin, or photoaffinity labels.

For example, a fluorescent probe could be synthesized by reacting the primary amine of this compound with a fluorophore containing a reactive group like an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. This would yield a molecule capable of being visualized within a cellular context, allowing for the study of its localization and interactions. The synthesis of fluorinated isothiocyanates as chemical probes has demonstrated the feasibility of creating a library of analogs to investigate structure-activity relationships. ljmu.ac.uk

The general synthetic route for creating derivatives from a picolinonitrile core might involve the initial synthesis of a key intermediate, which is then further modified. For example, a common approach is the Biginelli reaction or a similar multicomponent reaction to form the initial heterocyclic ring, followed by functional group interconversions. nih.govresearchgate.net

Table 1: Potential Synthetic Modifications of this compound for Chemical Probe Development

| Starting Material | Reagent/Modification | Potential Probe Type | Application |

| This compound | Fluorescent Dye-NHS Ester | Fluorescent Probe | Cellular imaging, localization studies |

| This compound | Biotin-NHS Ester | Affinity Probe | Protein pull-down, interaction studies |

| This compound | Diazirine or Benzophenone derivative | Photoaffinity Label | Covalent capture of binding partners |

| This compound | Linker with a reactive group (e.g., alkyne) | Click Chemistry Handle | Bio-orthogonal labeling |

Investigations of Molecular Interactions with Biomolecules

The specific chemical features of this compound suggest its potential to interact with a variety of biomolecules, including enzymes and receptors. The aminopropyl chain can participate in hydrogen bonding and electrostatic interactions, while the picolinonitrile moiety can engage in pi-stacking and other non-covalent interactions.

Enzyme Inhibition Mechanisms (Chemical Basis)

Nicotinonitrile and related pyridine-based scaffolds are present in numerous enzyme inhibitors. researchgate.netekb.eg For example, some nicotinonitrile derivatives have been shown to act as dual inhibitors of Aurora kinases and tubulin polymerization. ekb.eg The mechanism of inhibition often involves the compound binding to the active site or an allosteric site of the enzyme, thereby preventing the natural substrate from binding or inducing a conformational change that renders the enzyme inactive.

The nitrile group of this compound could act as a hydrogen bond acceptor or participate in other polar interactions within an enzyme's active site. The aminopropyl tail could mimic the side chain of a natural amino acid substrate, allowing it to bind to the active site of proteases or aminotransferases. The inhibition could be reversible, relying on non-covalent interactions, or irreversible, where a covalent bond is formed between the inhibitor and the enzyme. For instance, some inhibitors are designed to be mechanism-based inactivators, where the enzyme's own catalytic activity converts the inhibitor into a reactive species that then covalently modifies the enzyme. nih.gov

Table 2: Potential Enzyme Interactions of this compound

| Enzyme Class | Potential Interaction Site | Chemical Basis of Interaction |

| Kinases | ATP-binding pocket | Hydrogen bonding with hinge region, hydrophobic interactions. |

| Proteases | Substrate binding cleft | Mimicry of a natural substrate, electrostatic interactions with catalytic residues. |

| Aminotransferases | Active site | Interaction with the pyridoxal (B1214274) phosphate (B84403) cofactor, mimicry of amino acid substrate. |

| Dehydrogenases | NAD+/NADH binding site | Mimicry of the nicotinamide (B372718) portion of the cofactor. |

Receptor Binding Studies (Chemical Specificity)

The ability of a compound to bind with high specificity to a particular receptor is fundamental to its utility as a research tool or a potential therapeutic agent. The structure of this compound suggests it could be targeted to various receptors. The aminopropyl group can be protonated at physiological pH, allowing it to interact with negatively charged residues in a receptor's binding pocket, such as aspartate or glutamate. The aromatic picolinonitrile ring can form favorable pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the receptor. nih.gov

The specificity of binding is determined by the precise arrangement of these functional groups and their complementarity to the receptor's binding site. Molecular docking simulations are often employed to predict the binding mode of a ligand to its receptor, guiding the design of more potent and selective analogs. nih.gov

Biosensor Development and Mechanism of Action

Biosensors are analytical devices that combine a biological recognition element with a transducer to detect a specific analyte. mdpi.com The unique chemical properties of this compound make it a candidate for incorporation into biosensor platforms.

One approach would be to immobilize this compound onto a sensor surface to act as the biorecognition element. This could be achieved by covalently attaching the primary amine to a functionalized surface. mdpi.com Such a sensor could be used to detect the binding of a specific protein or other biomolecule that has an affinity for the picolinonitrile scaffold. The binding event would then be converted into a measurable signal by the transducer, which could be based on optical, electrochemical, or mass-based detection principles. mdpi.com

For instance, in an electrochemical biosensor, the binding of a target molecule to the immobilized this compound could alter the electrochemical properties of the sensor surface, leading to a change in current or potential. mdpi.com In a surface plasmon resonance (SPR) based biosensor, the binding event would cause a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle. mdpi.com The development of biosensors often requires the careful selection of immobilization techniques to ensure that the biorecognition element retains its activity. mdpi.com

Structure-Based Compound Design in Chemical Biology

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structure of a biological target to design and optimize small molecule ligands. nih.govresearchgate.net The structure of this compound can serve as a valuable starting point or scaffold for SBDD campaigns.

If the crystal structure of a target protein in complex with a fragment or a related ligand is known, medicinal chemists can use this information to design novel derivatives of this compound with improved binding affinity and selectivity. nih.gov For example, if the aminopropyl chain is found to be in a suboptimal position for interaction with the target, its length or flexibility could be modified. Similarly, if the picolinonitrile ring does not fully occupy a hydrophobic pocket, substituents could be added to the ring to improve van der Waals contacts.

The iterative cycle of SBDD involves designing new compounds, synthesizing them, testing their biological activity, and determining their co-crystal structure with the target protein to guide the next round of design. nih.gov This process has been successfully applied to the development of inhibitors for a wide range of biological targets, including enzymes and receptors. researchgate.netnih.gov

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Simulation of Compound Behavior

Molecular modeling and simulation are powerful tools to understand the dynamic nature of molecules. For 4-(3-aminopropyl)picolinonitrile, these techniques can predict its behavior in various environments.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. acs.org These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels.

For this compound, DFT calculations can be used to determine key electronic descriptors. These include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can yield a map of the molecular electrostatic potential (MEP). The MEP illustrates the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is invaluable for predicting sites of electrophilic and nucleophilic attack. For instance, the nitrogen atom of the nitrile group is expected to be an electron-rich site, while the amino group's protons would be electron-poor.

Table 1: Hypothetical Electronic Properties of this compound calculated using DFT

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. The aminopropyl side chain of this compound can rotate around its single bonds, leading to various conformers. Conformational analysis aims to identify the most stable (lowest energy) conformations and to map the energy landscape of the molecule.

Computational methods can systematically explore the potential energy surface by rotating the rotatable bonds and calculating the energy of each resulting conformation. This analysis reveals the preferred spatial arrangement of the atoms and the energy barriers between different conformers. Understanding the low-energy conformations is critical, as these are the most likely to be populated and to interact with biological targets.

Molecular Docking and Interaction Predictions (with model systems)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. nih.govtandfonline.com In the context of drug discovery, it is used to predict how a ligand, such as this compound, might interact with the binding site of a protein.

Given the presence of both hydrogen bond donors (the amino group) and acceptors (the pyridine (B92270) and nitrile nitrogen atoms), this compound has the potential to form specific interactions with protein residues. Docking simulations can be performed with model protein systems, such as kinases, which are common targets for pyridine-containing molecules. tandfonline.comtandfonline.com The results of these simulations would predict the binding mode, the specific amino acid residues involved in the interaction, and a scoring function that estimates the binding affinity.

Table 2: Hypothetical Molecular Docking Results of this compound with a Model Kinase

| Parameter | Hypothetical Result | Interpretation |

| Binding Energy | -8.2 kcal/mol | Estimated strength of the interaction |

| Interacting Residues | Glu12, Leu88, Val34 | Key amino acids in the binding site |

| Hydrogen Bonds | NH2 with Glu12; Pyridine-N with Leu88 | Specific hydrogen bond interactions stabilizing the complex |

| Hydrophobic Interactions | Propyl chain with Val34 | Non-polar interactions contributing to binding |

Reaction Pathway Simulations and Transition State Analysis

Computational chemistry can also be used to explore the reactivity of a molecule by simulating reaction pathways. rsc.org For this compound, this could involve studying its potential metabolic transformations or its role in a synthetic reaction.

By calculating the energies of reactants, products, and, crucially, the transition states, chemists can determine the activation energy of a reaction. A lower activation energy implies a faster reaction rate. These simulations can provide detailed mechanistic insights, showing the step-by-step process of bond breaking and formation. For example, the reactivity of the nitrile group or the amino group in various chemical reactions could be computationally investigated to predict potential products and reaction feasibility.

Analytical Method Development for Research Applications

Advanced Separation Techniques

The separation of 4-(3-aminopropyl)picolinonitrile from starting materials, byproducts, and potential degradants is critical for obtaining pure material for research purposes. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a primary workhorse for the separation of polar and nonpolar compounds. For this compound, which possesses both a polar amino group and a moderately nonpolar aromatic ring system, RP-HPLC offers excellent resolving power. tandfonline.comresearchgate.net The basic amino group allows for strong retention and good peak shape on modern core-shell or fully porous silica-based columns with embedded polar groups or end-capping. helixchrom.com

A typical HPLC method would utilize a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. cmes.org The addition of a small amount of an acid, like formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape by ensuring the consistent protonation of the amine. helixchrom.com Ion-pair chromatography, using an agent like hexanesulfonic acid, can also be employed to enhance the retention and separation of the protonated amine. tandfonline.comresearchgate.net

Table 1: Hypothetical HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC):

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. ccsknowledge.com While the aminopropyl group in this compound may require derivatization to increase its volatility and prevent peak tailing, GC can offer high-resolution separations. nih.govnih.gov Derivatization with reagents such as trifluoroacetic anhydride (B1165640) can convert the primary amine into a less polar and more volatile trifluoroacetamide (B147638) derivative. nih.gov The choice of a suitable capillary column, often with a polar stationary phase, is crucial for achieving the desired separation from related impurities. unl.edu

Chiral Separation Techniques:

Given the presence of a propyl chain, it is conceivable that chiral analogues or impurities could be of interest. Chiral HPLC and GC are indispensable for the separation of enantiomers. nih.govyakhak.orgamericanpharmaceuticalreview.com Chiral stationary phases (CSPs) based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives, are widely used for the enantiomeric resolution of amines and related compounds. yakhak.org The selection of the appropriate CSP and mobile phase is determined empirically to achieve baseline separation of the enantiomers. mdpi.com

Spectrometric Methodologies for Quantitative Analysis

Spectrometric methods provide the means for the quantitative determination of this compound in various matrices. These techniques are often coupled with separation methods for enhanced specificity.

UV-Visible Spectrophotometry:

The pyridine (B92270) ring in this compound contains a chromophore that absorbs ultraviolet (UV) light, making UV-visible spectrophotometry a straightforward method for quantification. shimadzu.com The wavelength of maximum absorbance (λmax) for the picolinonitrile core would likely be in the range of 250-280 nm. cmes.org By creating a calibration curve of absorbance versus concentration using standards of known purity, the concentration of the compound in a sample solution can be accurately determined. shimadzu.com

Mass Spectrometry (MS):

Mass spectrometry is a highly sensitive and specific technique for both qualitative and quantitative analysis. bohrium.comnih.gov When coupled with liquid chromatography (LC-MS), it provides a powerful tool for the quantification of this compound, even at very low concentrations. nih.govresearchgate.net Electrospray ionization (ESI) in the positive ion mode would be the preferred ionization method, as the aminopropyl group is readily protonated. nih.govresearchgate.net For quantitative studies, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used to enhance sensitivity and selectivity by monitoring specific parent and fragment ions. nih.govresearchgate.net

Table 2: Hypothetical Mass Spectrometry Parameters for Quantitative Analysis of this compound

| Parameter | Condition |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Parent Ion (m/z) | [M+H]⁺ |

| Fragment Ion (m/z) | Hypothetical fragment from loss of NH₃ |

| Collision Energy | Optimized for fragmentation |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

Fourier-Transform Infrared (FT-IR) Spectroscopy:

While primarily a qualitative technique for functional group identification, FT-IR spectroscopy can be used for quantitative analysis under controlled conditions. richmondscientific.com The nitrile group (C≡N) in this compound has a characteristic sharp absorption band around 2220-2260 cm⁻¹. spectroscopyonline.com The intensity of this peak is proportional to the concentration of the compound. richmondscientific.com By establishing a calibration curve, the amount of the compound in a simple matrix can be determined. researchgate.net

Chromatographic Purity Assessment and Profiling

Ensuring the purity of a research compound is paramount. Chromatographic techniques are the gold standard for impurity profiling, which involves the identification and quantification of any impurities present in the sample. nih.govbiomedres.us

HPLC for Purity Analysis:

A validated HPLC method, as described in section 10.1, is the primary tool for assessing the purity of this compound. cmes.orgnih.gov By using a detector such as a diode array detector (DAD), the peak area of the main compound can be compared to the total area of all peaks in the chromatogram to determine the percentage purity. The DAD also allows for the assessment of peak purity by comparing the UV spectra across a single peak.

Impurity Identification by LC-MS:

When impurities are detected, LC-MS is employed for their structural elucidation. nih.govbiomedres.us High-resolution mass spectrometry (HRMS) can provide the accurate mass of the impurity, which allows for the determination of its elemental composition. nih.gov Tandem mass spectrometry (MS/MS) experiments can then be performed to fragment the impurity ion and obtain structural information. nih.gov This information is crucial for identifying process-related impurities or degradation products. nih.gov

Table 3: Hypothetical Impurity Profile of a this compound Sample

| Impurity | Retention Time (min) | Area % | Proposed Structure |

|---|---|---|---|

| Impurity A | 8.5 | 0.15 | Starting Material 1 |

| Impurity B | 12.1 | 0.08 | Oxidized Product |

| Impurity C | 15.3 | 0.11 | Dimer |

Electrophoretic Studies of Compound Behavior

Capillary electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the analysis of charged species. libretexts.orgmdpi.com Given that this compound has a basic amino group, it will be protonated and positively charged in acidic buffers, making it an ideal candidate for CE analysis. oup.com

Capillary Zone Electrophoresis (CZE):

In CZE, ions are separated based on their charge-to-size ratio as they migrate in an electric field. libretexts.org The electrophoretic mobility of the protonated this compound will be influenced by the pH and ionic strength of the background electrolyte. nih.govnih.govcapes.gov.br By optimizing the buffer conditions, rapid and highly efficient separations from charged impurities can be achieved. nih.govscispace.com

Micellar Electrokinetic Chromatography (MEKC):

For the simultaneous analysis of this compound and any neutral impurities, micellar electrokinetic chromatography (MEKC) can be employed. wikipedia.orgnih.govcsus.edunih.govnews-medical.net This technique introduces micelles, formed by a surfactant such as sodium dodecyl sulfate (B86663) (SDS), into the buffer. wikipedia.org Separation is then based on the differential partitioning of the analytes between the aqueous buffer and the hydrophobic interior of the micelles. nih.gov This allows for the separation of both charged and neutral species in a single run. news-medical.net

Table 4: Hypothetical Electrophoretic Mobility Data for this compound

| Buffer pH | Electrophoretic Mobility (10⁻⁹ m²/Vs) | Migration Time (min) |

|---|---|---|

| 2.5 | +35.2 | 4.8 |

| 4.0 | +30.5 | 5.5 |

| 7.0 | +15.1 | 8.2 |

Future Research Directions and Unexplored Avenues

Discovery of Novel Reactivity Patterns

The pyridine (B92270) core of 4-(3-Aminopropyl)picolinonitrile is ripe for the exploration of novel reactivity patterns, particularly in the realm of C-H functionalization. nih.govnih.govresearchgate.net While the functionalization of pyridines has traditionally been challenging due to the electron-deficient nature of the ring, recent advances offer exciting possibilities. researchgate.net

Future research could focus on the selective C-H functionalization of the pyridine ring at positions other than the already substituted C4 position. nih.govnih.gov Techniques such as transition metal-catalyzed C-H activation and photocatalysis could be employed to introduce new functional groups, thereby expanding the chemical space accessible from this scaffold. nih.govacs.org A particularly intriguing avenue is the exploration of meta-C-H functionalization, a historically difficult transformation for pyridines. innovations-report.com Success in this area would provide access to a diverse range of novel derivatives with potentially unique properties.

The nitrile group itself presents opportunities for novel transformations. While classic nitrile chemistry is well-established, its reactivity in the context of the picolinonitrile scaffold, especially when influenced by the aminopropyl side chain, remains to be fully explored. libretexts.org Investigations into novel cyclization reactions involving the nitrile and the side-chain amine could lead to the synthesis of new heterocyclic systems. Furthermore, the development of methods for the C3-cyanation of the pyridine ring, a rare transformation, could be explored to synthesize isomers of the target molecule. nankai.edu.cnnih.govresearchgate.net

| Research Focus | Potential Methodology | Expected Outcome |

| Selective C-H Functionalization | Transition Metal Catalysis, Photocatalysis | Novel substituted picolinonitrile derivatives |

| meta-C-H Functionalization | Temporary Dearomatization-Rearomatization | Access to previously inaccessible isomers |

| Novel Nitrile Transformations | Intramolecular Cyclization | Synthesis of new fused heterocyclic systems |

Exploration of Bio-orthogonal Chemical Transformations

Bio-orthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, represents a significant frontier for the application of this compound. wikipedia.orgnih.gov The functional groups within this molecule, namely the primary amine and the nitrile group, offer potential handles for such transformations.

The primary amine of the aminopropyl chain could be a target for bio-orthogonal ligation. For instance, azaphilone-based reagents have been shown to selectively react with primary amines in biomolecules to form stable vinylogous γ-pyridone linkages. nih.gov Exploring the reactivity of this compound with such reagents could enable its conjugation to proteins, lipids, or other biomolecules for imaging or therapeutic applications.

The nitrile group also holds promise for bio-orthogonal applications. Heteroaromatic nitriles have been demonstrated to undergo biocompatible "click" reactions with 1,2-aminothiols, such as the N-terminal cysteine of peptides and proteins. acs.org The reactivity of the picolinonitrile moiety in this context is an unexplored area. Research could focus on tuning the electronic properties of the pyridine ring to modulate the reactivity of the nitrile for selective and efficient bioconjugation. acs.org Furthermore, the development of photoinducible bio-orthogonal reactions involving the nitrile group, such as tetrazole photoclick chemistry which generates a reactive nitrile imine, could provide spatiotemporal control over labeling in biological systems. nih.govnih.gov

| Bio-orthogonal Handle | Potential Reaction | Application |

| Primary Amine | Azaphilone Ligation | Protein and lipid conjugation |

| Nitrile Group | 1,2-Aminothiol Click Reaction | Site-specific protein labeling |

| Nitrile Group (Photo-activated) | Tetrazole Photoclick Chemistry | Spatiotemporally controlled bioconjugation |

Integration with Emerging Technologies in Synthesis

Modern synthetic methodologies, such as flow chemistry and photocatalysis, offer significant advantages in terms of efficiency, safety, and scalability. The integration of these technologies into the synthesis and functionalization of this compound is a key area for future research.

Flow chemistry, the continuous processing of chemical reactions in a reactor, is particularly well-suited for the synthesis of heterocyclic compounds. nih.govresearchgate.netuc.pt Developing a continuous-flow synthesis for this compound could offer improved yields, reduced reaction times, and enhanced safety, especially if hazardous reagents or intermediates are involved. rsc.org Furthermore, multi-step flow systems could be designed to synthesize and then immediately functionalize the molecule in a "telescoped" process, streamlining the production of derivatives. uc.ptmdpi.com

Photocatalysis, which utilizes light to drive chemical reactions, has emerged as a powerful tool for the synthesis and functionalization of pyridines under mild conditions. nih.gov Future work could explore the photocatalytic synthesis of the this compound core itself, or the use of photocatalysis for the late-stage functionalization of the pyridine ring. nih.govnih.gov This could involve, for example, the photocatalytic introduction of alkyl or aryl groups at specific C-H positions.

| Technology | Application in Synthesis | Potential Advantages |

| Flow Chemistry | Continuous synthesis of this compound | Improved yield, safety, and scalability |

| Flow Chemistry | Telescoped synthesis and functionalization | Increased efficiency and reduced waste |

| Photocatalysis | Synthesis of the picolinonitrile core | Mild reaction conditions |

| Photocatalysis | Late-stage C-H functionalization | Access to diverse derivatives |

Mechanistic Deepening in Coordination Chemistry

The presence of multiple potential coordination sites—the pyridine nitrogen, the nitrile nitrogen, and the primary amine nitrogen—makes this compound an intriguing ligand for the construction of coordination compounds and metal-organic frameworks (MOFs). nih.govmdpi.comresearchgate.net A deeper mechanistic understanding of its coordination behavior is crucial for the rational design of new materials with desired properties.

Future research should systematically investigate the coordination of this compound with a variety of transition metals. nih.govmdpi.comresearchgate.net Studies should aim to elucidate the preferred binding modes (monodentate, bidentate, or bridging) and how factors such as the nature of the metal ion, the counter-ion, and the solvent influence the resulting coordination geometry. nih.govmdpi.com The flexibility of the aminopropyl chain could allow for the formation of unique coordination polymers and MOFs with interesting topologies. acs.orgacs.orgnih.gov

Mechanistic studies should also probe the electronic and steric effects of the aminopropyl and nitrile substituents on the coordination properties of the pyridine nitrogen. researchgate.net For instance, the aminopropyl group could act as a hemilabile ligand, reversibly coordinating to the metal center and influencing its catalytic activity. Understanding these subtle electronic and steric influences will be key to designing functional metal complexes for applications in catalysis or as sensors. vot.pl The synthesis and characterization of metal-organic frameworks incorporating this ligand could also be explored, with a focus on their potential for gas storage or catalysis. acs.orgacs.orgnih.govmdpi.com

| Research Area | Key Questions to Address | Potential Impact |

| Coordination Behavior | Preferred binding modes with different metals? | Design of novel coordination polymers and MOFs |

| Influence of Side Chain | How does the aminopropyl chain affect coordination? | Creation of stimuli-responsive materials |

| Electronic and Steric Effects | What are the electronic and steric influences on the pyridine nitrogen? | Rational design of catalysts and sensors |

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for 4-(3-Aminopropyl)picolinonitrile, and how can reaction conditions be optimized?

- Methodology : A two-step approach is commonly employed. First, introduce the aminopropyl group via nucleophilic substitution or reductive amination. For example, reacting a picolinonitrile precursor (e.g., 4-chloropicolinonitrile) with 1,3-diaminopropane under basic conditions (e.g., Na₂CO₃) in a polar solvent (e.g., methanol) at 60–80°C for 6–12 hours. Second, purify the product via column chromatography or recrystallization .

- Optimization : Key factors include temperature control (20–80°C), stoichiometric ratios (1:1.2 for precursor:amine), and catalyst selection (e.g., HCl in methanol improves yield to >80%) .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- Purity : HPLC with UV detection (λ = 249–296 nm) or GC-MS for volatile impurities .

- Structural Confirmation : ¹H/¹³C NMR to verify the aminopropyl chain (δ ~2.7–3.1 ppm for CH₂ groups) and nitrile peak (C≡N stretching at ~2230 cm⁻¹ in FTIR) .

Q. What are the stability considerations for storing this compound?

- Storage : Store at -20°C in airtight, light-protected containers to prevent hydrolysis of the nitrile group or oxidation of the amine. Stability ≥5 years under these conditions .

Advanced Research Questions

Q. How does the electronic nature of the picolinonitrile core influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The nitrile group acts as a meta-directing electron-withdrawing group, facilitating Suzuki-Miyaura couplings at the 4-position. Computational studies (DFT) show enhanced electrophilicity at the pyridine ring due to resonance effects .

- Experimental Design : Use boronic ester derivatives (e.g., 4-(pinacolatoboron)picolinonitrile) with Pd(PPh₃)₄ catalyst in THF/H₂O at 80°C for 24 hours .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Side Reactions : Aminopropyl chain participation in unintended alkylation or oxidation.

- Mitigation :

- Protect the amine with Boc groups before functionalization .

- Use mild oxidizing agents (e.g., TEMPO) to avoid nitrile degradation .

Q. How can this compound serve as a precursor for bioactive molecule development?

- Case Study : Analogous compounds (e.g., 3-((4-Chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrile) show antiviral and agrochemical activity. Target-specific modifications (e.g., adding sulfonamide or trifluoromethyl groups) enhance binding to enzymes like DHFR or kinase targets .

- Screening : Use in vitro assays (e.g., enzyme inhibition IC₅₀) followed by in vivo pharmacokinetic profiling .

Data Contradictions and Resolution

- Synthetic Yield Discrepancies : Reported yields for similar compounds range from 70–95% depending on solvent (methanol vs. DMF) and catalyst (HCl vs. K₂CO₃). Replicate protocols with controlled moisture levels to resolve inconsistencies .

- Biological Activity Variability : Disparate IC₅₀ values in literature may stem from impurity levels (>95% purity required for reliable assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.